molecular formula C7H7ClO5S B1627005 3-(1,3-Dioxolan-2-yl)furan-2-sulfonyl chloride CAS No. 886851-63-4

3-(1,3-Dioxolan-2-yl)furan-2-sulfonyl chloride

Cat. No.: B1627005
CAS No.: 886851-63-4
M. Wt: 238.65 g/mol
InChI Key: FCRCXOKKSZTTFO-UHFFFAOYSA-N
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Description

3-(1,3-Dioxolan-2-yl)furan-2-sulfonyl chloride is an organic compound with the molecular formula C7H7ClO5S and a molecular weight of 238.65 g/mol . It is characterized by the presence of a furan ring, a dioxolane ring, and a sulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxolan-2-yl)furan-2-sulfonyl chloride typically involves the reaction of furan-2-sulfonyl chloride with 1,3-dioxolane under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxolan-2-yl)furan-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxolan-2-yl)furan-2-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Properties

IUPAC Name

3-(1,3-dioxolan-2-yl)furan-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO5S/c8-14(9,10)7-5(1-2-13-7)6-11-3-4-12-6/h1-2,6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRCXOKKSZTTFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(OC=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594655
Record name 3-(1,3-Dioxolan-2-yl)furan-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886851-63-4
Record name 3-(1,3-Dioxolan-2-yl)furan-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1,3-Dioxolan-2-yl)furan-2-sulfonyl chloride
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3-(1,3-Dioxolan-2-yl)furan-2-sulfonyl chloride
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3-(1,3-Dioxolan-2-yl)furan-2-sulfonyl chloride
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3-(1,3-Dioxolan-2-yl)furan-2-sulfonyl chloride
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3-(1,3-Dioxolan-2-yl)furan-2-sulfonyl chloride

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